Cas no 820964-86-1 (1,3-Benzenedibutanenitrile, 2-ethenyl-4-(tributylstannyl)-)

820964-86-1 structure
Product name:1,3-Benzenedibutanenitrile, 2-ethenyl-4-(tributylstannyl)-
1,3-Benzenedibutanenitrile, 2-ethenyl-4-(tributylstannyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenedibutanenitrile, 2-ethenyl-4-(tributylstannyl)-
- 4-[3-(3-cyanopropyl)-2-ethenyl-4-tributylstannylphenyl]butanenitrile
- DTXSID50839428
- 820964-86-1
- 4,4'-[2-Ethenyl-4-(tributylstannyl)-1,3-phenylene]dibutanenitrile
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- Inchi: InChI=1S/C16H17N2.3C4H9.Sn/c1-2-16-14(8-3-5-12-17)10-7-11-15(16)9-4-6-13-18;3*1-3-4-2;/h2,7,10H,1,3-6,8-9H2;3*1,3-4H2,2H3;
- InChI Key: WXBOVDBXQOKCGI-UHFFFAOYSA-N
- SMILES: CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C=C1)CCCC#N)C=C)CCCC#N
Computed Properties
- Exact Mass: 528.252652g/mol
- Monoisotopic Mass: 528.252652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 31
- Rotatable Bond Count: 17
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
1,3-Benzenedibutanenitrile, 2-ethenyl-4-(tributylstannyl)- Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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2. Back matter
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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